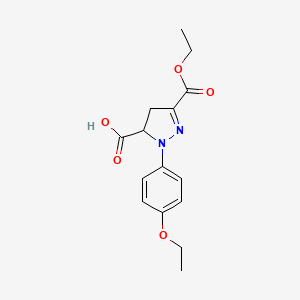

3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

This compound is a pyrazoline derivative featuring:

- Ethoxycarbonyl group at position 3 of the pyrazole ring.

- 4-Ethoxyphenyl substituent at position 1.

- Carboxylic acid group at position 5. Its synthesis likely follows methods analogous to related pyrazolines, involving Claisen condensation of substituted acetophenones with diethyl oxalate, followed by cyclization with hydrazine derivatives (e.g., thiosemicarbazide) . While explicit synthetic details for this compound are absent in the evidence, structural characterization via X-ray diffraction (as seen in similar compounds, e.g., CCDC 2310650 ) and spectroscopic methods are standard for confirmation.

Properties

IUPAC Name |

5-ethoxycarbonyl-2-(4-ethoxyphenyl)-3,4-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-3-21-11-7-5-10(6-8-11)17-13(14(18)19)9-12(16-17)15(20)22-4-2/h5-8,13H,3-4,9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVDLTDTEOEVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(CC(=N2)C(=O)OCC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, a member of the pyrazole class of compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Chemical Formula : C15H18N2O5

- Molecular Weight : 302.31 g/mol

- CAS Number : 1264049-13-9

Synthesis

The compound can be synthesized through various methods that typically involve the reaction of ethyl esters with hydrazines or hydrazones, leading to the formation of pyrazole derivatives. The synthetic routes may vary based on the desired substituents on the pyrazole ring.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that certain pyrazole compounds showed antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Pyrazole A | Bacillus cereus | 32 |

| Pyrazole B | Micrococcus luteus | 128 |

These findings suggest that modifications on the pyrazole ring can enhance antibacterial potency, highlighting the importance of functional groups in determining biological activity.

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial properties, pyrazole derivatives have been investigated for their anti-inflammatory and analgesic effects. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition leads to reduced production of prostaglandins, thereby alleviating pain and inflammation .

Case Studies

-

Case Study on Antibacterial Activity

A recent study synthesized various pyrazole derivatives and evaluated their antibacterial efficacy. Among them, one compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics. This compound's structure was modified to include electron-withdrawing groups, which enhanced its interaction with bacterial cell walls . -

Case Study on Anti-inflammatory Effects

Another research project focused on the anti-inflammatory potential of a series of pyrazole derivatives. The results indicated that certain derivatives significantly reduced edema in animal models when administered at specific dosages. The mechanism involved COX inhibition and modulation of inflammatory cytokines .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

*Molecular formulas inferred from analogous compounds where explicit data is unavailable.

Key Comparative Analyses

Electronic Effects

- Ethoxy vs. Methoxy/Nitro Groups : The ethoxy group in the target compound donates electrons via resonance, contrasting with the strong electron-withdrawing nitro group in the 3-nitrophenyl analog . This difference influences reactivity in nucleophilic substitutions or binding interactions in biological systems.

- Carboxylic Acid vs. Esters : The carboxylic acid group (position 5) enhances water solubility at high pH, whereas esterified derivatives (e.g., ethoxycarbonyl) are more lipophilic .

Steric and Conformational Impact

- Ring Puckering : Computational studies (e.g., Cremer-Pople puckering coordinates ) suggest substituents like chlorine or methyl groups (e.g., in ) may enforce specific ring conformations, affecting molecular recognition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.